molecular formula C20H25NOS B11190483 10-octyl-10H-phenothiazine 5-oxide

10-octyl-10H-phenothiazine 5-oxide

Cat. No.: B11190483
M. Wt: 327.5 g/mol
InChI Key: JPKWDXNWGGPWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-octyl-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its unique electronic and photophysical properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-octyl-10H-phenothiazine 5-oxide typically involves the oxidation of 10-octyl-10H-phenothiazine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

10-octyl-10H-phenothiazine 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 10-octyl-10H-phenothiazine 5-oxide involves its ability to participate in electron transfer processes. The compound’s unique electronic structure allows it to act as an electron donor or acceptor, facilitating various redox reactions. This property is particularly useful in applications such as photoredox catalysis and optoelectronic devices .

Properties

Molecular Formula

C20H25NOS

Molecular Weight

327.5 g/mol

IUPAC Name

10-octylphenothiazine 5-oxide

InChI

InChI=1S/C20H25NOS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)23(22)20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3

InChI Key

JPKWDXNWGGPWEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.